molecular formula C10H12O3 B1583868 Ethyl 2-methoxybenzoate CAS No. 7335-26-4

Ethyl 2-methoxybenzoate

Cat. No.: B1583868
CAS No.: 7335-26-4
M. Wt: 180.2 g/mol
InChI Key: FNODWEPAWIJGPM-UHFFFAOYSA-N
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Description

Ethyl 2-methoxybenzoate, also known as o-Anisic acid ethyl ester, is an organic compound with the molecular formula C10H12O3. It is an ester derived from 2-methoxybenzoic acid and ethanol. This compound is known for its pleasant aromatic odor and is used in various applications, including as a flavoring agent and in perfumery .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methoxybenzoate can be synthesized through the esterification of 2-methoxybenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation. The general reaction is as follows:

2-methoxybenzoic acid+ethanolH2SO4ethyl 2-methoxybenzoate+water\text{2-methoxybenzoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-methoxybenzoic acid+ethanolH2​SO4​​ethyl 2-methoxybenzoate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards the ester. This method ensures higher yields and efficiency .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield 2-methoxybenzoic acid and ethanol.

    Reduction: The ester can be reduced to 2-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.

Major Products:

Scientific Research Applications

Ethyl 2-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the fragrance and flavor industry for its aromatic properties.

Mechanism of Action

The mechanism of action of ethyl 2-methoxybenzoate largely depends on its application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The methoxy group can influence the compound’s lipophilicity and ability to penetrate biological membranes. Additionally, the ester linkage can be hydrolyzed by esterases, releasing 2-methoxybenzoic acid, which may exert its own biological effects .

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-methoxybenzoate: Similar structure but with the methoxy group in the para position.

    Ethyl benzoate: Lacks the methoxy group.

Comparison: this compound is unique due to the presence of the methoxy group in the ortho position, which can influence its reactivity and physical properties. For example, the ortho-methoxy group can participate in intramolecular hydrogen bonding, affecting the compound’s boiling point and solubility compared to its para or unsubstituted analogs .

Properties

IUPAC Name

ethyl 2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-10(11)8-6-4-5-7-9(8)12-2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNODWEPAWIJGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047126
Record name Ethyl o-anisate
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7335-26-4, 66507-71-9
Record name Ethyl 2-methoxybenzoate
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Record name Ethyl 2-methoxybenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-methoxy-, ethyl ester
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Record name Ethyl o-anisate
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Record name Ethyl o-anisate
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Record name Ethyl 2-methoxybenzoate
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Record name ETHYL 2-METHOXYBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Could structural analogs of ethyl 2-methoxybenzoate exhibit acaricidal activity against Rhipicephalus (Boophilus) microplus?

A1: While the provided research focuses on carvacrol and salicylic acid analogs [, ], it is plausible that structural analogs of this compound could also possess acaricidal activity. This is because this compound shares some structural similarities with salicylic acid, particularly the aromatic ring and an oxygen-containing substituent. Modifications to the ethyl ester group and exploration of different substituents on the aromatic ring could lead to the discovery of novel acaricidal agents. Further research involving the synthesis and in vitro testing of these analogs against Rhipicephalus (Boophilus) microplus is needed to confirm this hypothesis.

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